![molecular formula C15H15N3O2 B2625016 2-(2,5-dimethoxyphenyl)-1H-1,3-benzodiazol-5-amine CAS No. 1175917-41-5](/img/structure/B2625016.png)
2-(2,5-dimethoxyphenyl)-1H-1,3-benzodiazol-5-amine
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Description
The compound is a derivative of dimethoxyphenyl compounds . These are organic aromatic compounds containing a monocyclic benzene moiety carrying exactly two methoxy groups .
Synthesis Analysis
There are several methods for synthesizing related compounds. For instance, 2,5-dimethoxyphenethylamine can be synthesized from 2,5-dimethoxybenzaldehyde . Another method involves the Cadogan reaction of 2-aryl-3-nitropyridines .Chemical Reactions Analysis
The Cadogan reaction is a common method used in the synthesis of related compounds . This reaction involves the reduction of nitro groups with concomitant ring closure to a pyrrole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds can vary. For example, 2,5-Dimethoxyphenylacetic acid is a clear pale yellow to red liquid .Mechanism of Action
Target of Action
The primary target of 2-(2,5-dimethoxyphenyl)-1H-1,3-benzodiazol-5-amine is the serotonin 5-HT2A receptor . This receptor plays a crucial role in the function and modulation of serotonin in the brain. Serotonin is a key neurotransmitter involved in a range of functions including mood regulation, appetite, and sleep.
Mode of Action
2-(2,5-dimethoxyphenyl)-1H-1,3-benzodiazol-5-amine interacts with its target, the 5-HT2A receptor, as a partial agonist . This means it binds to the receptor and activates it, but not to its full capacity. This interaction results in changes in the transmission of serotonin signals in the brain.
Pharmacokinetics
It is known that the onset of action is around 20-40 minutes when taken orally . The elimination half-life is approximately 2.48 ± 3.20 hours , indicating that the compound is relatively quickly metabolized and excreted. The duration of action is between 4-12 hours depending on the route of administration .
Safety and Hazards
properties
IUPAC Name |
2-(2,5-dimethoxyphenyl)-3H-benzimidazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-19-10-4-6-14(20-2)11(8-10)15-17-12-5-3-9(16)7-13(12)18-15/h3-8H,16H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPZNUYWIDFCDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NC3=C(N2)C=C(C=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dimethoxyphenyl)-1H-1,3-benzodiazol-5-amine |
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